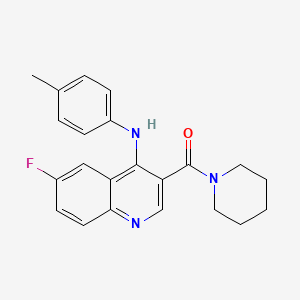

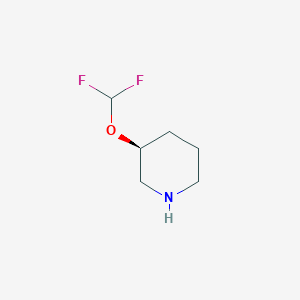

![molecular formula C20H25N3O3S2 B2392935 3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 561005-57-0](/img/structure/B2392935.png)

3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thieno[2,3-d]pyrimidines are a class of compounds that have been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant properties . They have also been used as intermediates in the synthesis of GABA B receptor modulators, which could potentially be useful for the treatment of central nervous system disorders .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines can be achieved through several methods. One method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method uses 2-nitrothiophenes as the starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides with phosphorus trichloride . A more efficient method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids involves Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines can be analyzed using techniques such as 1H NMR, 13C NMR, and mass spectrometry . Single crystal X-ray diffraction analysis can also be used for structural validation .

Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidines can be complex and varied. For example, the Petasis reaction has been used to prepare a series of 2-((substituted)(4-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines can be predicted using in silico ADME profiling and physiochemical properties analysis .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Methods : Some derivatives, such as 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, have been synthesized via a rapid and green method, involving condensation, chlorination, and nucleophilic substitution processes (Lei et al., 2017).

- Microwave-Assisted Synthesis : Microwave irradiation has been employed to synthesize novel derivatives like thiadiazolothienopyrimidines, indicating the versatility of this compound in synthetic chemistry (Prasad et al., 2007).

Biological and Pharmacological Activities

- Antitumor Activity : Certain morpholinylchalcones derived from this compound have shown promising antitumor activities against human lung cancer and hepatocellular carcinoma cell lines (Muhammad et al., 2017).

- Neurotropic Properties : Synthesized condensed thieno[3,2-d]pyrimidines have demonstrated anticonvulsant activity and sedative properties, similar to the drug diazepam (Paronikyan et al., 2010).

- Antihyperlipaemic Activity : 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones have shown significant antihyperlipaemic effects in animal models, comparable to certain established drugs (Shishoo et al., 1990).

Applications in Heterocyclic Chemistry

- Construction of New Heterocyclic Systems : This compound has been used to develop diverse heterocyclic systems, such as thienopyrimidinone and thienopyridine derivatives (Madkour et al., 2010).

- Utility in Asymmetric Synthesis : It serves as a building block in asymmetric synthesis, particularly in the development of alpha-hydroxycarboxylic acid derivatives (Trost et al., 2004).

Antiviral Properties

- Derivatives like tetrahydro-2(1H)-pyrimidinone have shown distinct antiviral activities against various viral groups, particularly in inhibiting the fowl plague virus (Galabov et al., 1984).

Improving Water Solubility for Clinical Applications

- Efforts have been made to enhance the water solubility of thieno[2,3-b]pyridines, a class of antiproliferatives derived from this compound. This was achieved by tethering a morpholine moiety to the molecular scaffold (Zafar et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S2/c1-2-8-23-19(25)17-14-6-4-3-5-7-15(14)28-18(17)21-20(23)27-13-16(24)22-9-11-26-12-10-22/h2H,1,3-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQZRXNPDICJBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC4=C2CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2392852.png)

![1-(4-Chlorophenyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]urea](/img/structure/B2392857.png)

![3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2392860.png)

![3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2392863.png)

![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2392865.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2392867.png)

![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2392870.png)